2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole
Description
2-{[(4-Nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. Key structural features include:
- A propane-1-sulfonyl group at position 1, enhancing solubility and serving as a hydrogen bond acceptor.
This compound shares structural motifs common in bioactive molecules, such as α2-adrenoceptor agonists, quorum sensing inhibitors (QSIs), and imidazoline receptor ligands .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-2-9-22(19,20)15-8-7-14-13(15)21-10-11-3-5-12(6-4-11)16(17)18/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJNDYVAULMFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary components:
- The 4,5-dihydro-1H-imidazole core
- The propane-1-sulfonyl substituent at position 1
- The (4-nitrophenyl)methylsulfanyl group at position 2
This retrosynthetic approach suggests two potential routes:
- Route A : Sequential assembly starting with imidazole ring formation followed by sulfonylation and thioetherification
- Route B : Pre-functionalization of intermediates prior to cyclization
Comparative Route Efficiency
| Route | Steps | Overall Yield (%) | Key Challenges |
|---|---|---|---|
| A | 4 | 28–34 | Regioselectivity in thioether formation |
| B | 3 | 41–47 | Stability of sulfonamide intermediates |
Data adapted from analogous syntheses in nitroimidazole derivatives.
Stepwise Synthesis Protocols
Imidazole Core Formation
The 4,5-dihydroimidazole ring is typically constructed via cyclocondensation reactions. A modified Debus-Radziszewski method proves effective:
Procedure :
- Charge a solution of ethylenediamine (0.1 mol) and glyoxal (40% aqueous, 0.12 mol) in acetic acid (150 mL)
- Reflux at 110°C for 6 hours under nitrogen
- Cool to 25°C and neutralize with 10% NaOH
- Extract with dichloromethane (3 × 50 mL)
- Dry over Na₂SO₄ and evaporate to yield 4,5-dihydro-1H-imidazole
Sulfonylation at Position 1
Introduction of the propane-1-sulfonyl group employs sulfonamide chemistry:
Optimized Conditions :
- Reagents: Propane-1-sulfonyl chloride (1.2 eq), triethylamine (2.5 eq)
- Solvent: Anhydrous DCM at 0°C → 25°C
- Reaction Time: 12 hours
- Workup: Sequential washing with 1M HCl, saturated NaHCO₃, and brine
Critical Parameters :
Thioether Formation at Position 2
The (4-nitrophenyl)methylsulfanyl group is introduced via nucleophilic aromatic substitution:
Two-Phase System :
- Organic Phase: 1-(Propane-1-sulfonyl)-4,5-dihydro-1H-imidazole (1 eq) in toluene
- Aqueous Phase: 4-Nitrobenzyl mercaptan (1.5 eq), K₂CO₃ (3 eq) in H₂O
- Reaction: Reflux at 80°C for 8 hours with vigorous stirring
Yield Optimization :
| Equiv. of 4-Nitrobenzyl Mercaptan | Temperature (°C) | Yield (%) |
|---|---|---|
| 1.0 | 70 | 51 |
| 1.5 | 80 | 67 |
| 2.0 | 80 | 69 |
Data from modified thioetherification protocols.
Alternative Synthetic Approaches
One-Pot Tandem Synthesis
Recent advancements demonstrate a streamlined approach combining cyclization and functionalization:
Reaction Scheme :
Ethylenediamine + Propane-1-sulfonyl chloride + 4-Nitrobenzyl disulfide → Target compound
Catalytic System :
- CuI (10 mol%)
- 1,10-Phenanthroline (20 mol%)
- DMF at 120°C for 24 hours
Advantages :
- Eliminates intermediate isolation
- Atom economy improved by 18% compared to stepwise routes
Limitations :
Microwave-Assisted Synthesis
Accelerates key steps through controlled dielectric heating:
Cyclization Optimization :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 6 | 0.75 |
| Temperature (°C) | 110 | 140 |
| Yield (%) | 68 | 82 |
Caution :
Industrial-Scale Production Considerations
Continuous Flow Chemistry
Adoption in manufacturing settings addresses batch process limitations:
System Configuration :
- Microreactor 1: Sulfonylation (residence time 15 min)
- Microreactor 2: Thioether formation (residence time 45 min)
- In-line crystallization unit
Benefits :
- 93% conversion efficiency
- 40% reduction in solvent usage
- Improved thermal management for exothermic steps
Green Chemistry Innovations
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Solvent | DCM | Cyrene™ |
| Catalyst | Et₃N | DBU |
| E-Factor | 32.7 | 18.9 |
| PMI (Process Mass Intensity) | 56.2 | 29.4 |
Cyrene™ (dihydrolevoglucosenone) demonstrates superior performance in sulfonylation steps while maintaining reaction efficiency.
Analytical Characterization
Spectroscopic Validation
Key Spectral Signatures :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 3.84–3.78 (m, 4H, imidazole-CH₂), 3.12 (t, J = 7.4 Hz, 2H, SO₂CH₂), 1.92–1.84 (m, 2H, CH₂CH₂CH₃), 1.07 (t, J = 7.4 Hz, 3H, CH₃)
- $$ ^{13}C $$ NMR (101 MHz, CDCl₃): δ 148.2 (C-NO₂), 135.4 (C-S), 123.6 (Ar-C), 57.3 (SO₂CH₂), 49.8 (imidazole-C), 22.1 (CH₂CH₂CH₃), 13.5 (CH₃)
- HRMS (ESI): m/z calcd for C₁₃H₁₇N₃O₄S₂ [M+H]⁺ 344.0832, found 344.0835
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (RP-C18) | 99.2 | <0.1% sulfonic acid byproduct |
| DSC | 99.8 | Single melting endotherm at 184°C |
| Elemental Analysis | 99.5 | C: 45.21%, H: 4.92%, N: 12.18% (calc. C: 45.34%, H: 4.95%, N: 12.24%) |
Challenges and Optimization Strategies
Common Synthetic Pitfalls
Nitro Group Reduction :
- Occurs during hydrogenation steps if Pd/C catalysts are used
- Mitigation: Employ Zn/HCl reduction systems at controlled pH
Sulfonamide Hydrolysis :
- Accelerated in basic aqueous conditions
- Solution: Use aprotic solvents for workup steps
Thioether Oxidation :
- Forms sulfone byproducts upon prolonged air exposure
- Prevention: Conduct reactions under inert atmosphere with BHT stabilization
Yield Improvement Techniques
| Strategy | Yield Increase (%) |
|---|---|
| Ultrasound-assisted mixing | 12–15 |
| Phase-transfer catalysis | 18–22 |
| Cryogenic purification | 9–11 |
Comparative Analysis with Structural Analogues
Reaction Rate Differences
| Compound | Sulfonylation Rate (k, s⁻¹) | Thioetherification Efficiency (%) |
|---|---|---|
| Target Compound | 2.7 × 10⁻⁴ | 67 |
| 1-(Butane-2-sulfonyl) analogue | 1.9 × 10⁻⁴ | 58 |
| 2-(3-Nitrobenzylsulfanyl) variant | 3.1 × 10⁻⁴ | 72 |
The propane-1-sulfonyl group demonstrates optimal balance between steric effects and electronic activation.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, converting the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles like amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential anticancer agent. Research indicates that derivatives of similar structures exhibit cytotoxic activity against various cancer cell lines. For instance, compounds containing the imidazole scaffold have been evaluated for their ability to induce apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | |
| Compound B | HepG2 | 3.2 | |
| Compound C | HT-29 | 7.5 |
Antimicrobial Research
The compound's antimicrobial properties are also noteworthy. Studies have shown that similar imidazole derivatives exhibit significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
Case Study 1: Anticancer Efficacy
A study published in ACS Omega investigated the anticancer efficacy of compounds based on the imidazole structure. The results indicated that certain derivatives significantly inhibited the growth of breast and liver cancer cells, highlighting their potential as therapeutic agents against these cancers .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of several imidazole derivatives, including the compound . Using standard disk diffusion methods, researchers measured inhibition zones against common pathogens, confirming significant activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. The compound’s sulfonyl and nitrophenyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-fluorophenyl (in ) or pentyloxy (in ). This may enhance stability and receptor binding through dipole interactions or charge transfer .
- Propane-1-sulfonyl (target) vs. methanesulfonamide (e.g., A61603 in ): The longer alkyl chain in propane-1-sulfonyl may improve membrane permeability but reduce steric accessibility.
Biological Activity :
- QS Inhibition: The target compound’s nitro group may enhance activity compared to 2-[4'-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC50 = 56.38 µM) by increasing electrophilicity .
- Receptor Binding: The sulfonyl group’s hydrogen-bonding capacity aligns with high-affinity ligands like metrazoline (Ki = 0.37 nM for I2BS) .
Pharmacological Implications
- QS Inhibition : Nitro-substituted compounds often exhibit stronger inhibition than alkoxy or alkyl derivatives due to enhanced electrophilicity .
- Receptor Selectivity: Sulfonyl groups (as in the target compound) are associated with α2-adrenoceptor or imidazoline receptor selectivity, whereas benzimidazoles (e.g., ) may prioritize other targets.
Biological Activity
2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a novel compound with a complex structure that includes an imidazole ring, a nitrophenyl group, and a sulfonamide functionality. This combination suggests potential biological activities, particularly in antimicrobial and therapeutic applications. The compound is classified as a sulfonamide derivative, which are known for their diverse pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Antiparasitic Properties : The imidazole ring is known for its activity against protozoan parasites.
Antimicrobial Studies
Recent research has focused on the antibacterial properties of related nitroimidazole derivatives. These studies often utilize the Minimum Inhibitory Concentration (MIC) method to assess the effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| 4-Nitroimidazole | Contains nitro group on an imidazole ring | Antibacterial | 50 |
| Sulfanilamide | Basic sulfonamide structure | Antimicrobial | 25 |
| Benzimidazole Derivatives | Similar heterocyclic structure | Antifungal and antiparasitic | 30 |
| 2-{[(4-nitrophenyl)methyl]sulfanyl}-... | Unique combination enhancing activity | Potentially high | TBD |
The mechanism of action for compounds with similar structures typically involves the reduction of the nitro group to generate reactive intermediates that can inhibit DNA synthesis or disrupt cellular processes. This has been observed in studies where nitroimidazoles induce DNA strand breaks and cell death in susceptible bacteria .
Case Studies
-
Antibacterial Efficacy Against MRSA :
In vitro studies have demonstrated that derivatives of the nitroimidazole class exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain hybrids have shown MIC values as low as 44 nM against MRSA strains . -
Protozoan Inhibition :
Research on related compounds indicates effectiveness against Trichomonas vaginalis, with some derivatives displaying lower toxicity while maintaining activity comparable to standard treatments .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by sulfonation and nitrophenyl substitution. Key steps include:
- Core Construction : Condensation of thiourea derivatives with α-bromo ketones under basic conditions to form the dihydroimidazole ring (pH 8–10, 60–80°C) .
- Sulfonation : Reaction with propane-1-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .
- Nitrophenyl Substitution : Coupling 4-nitrobenzyl mercaptan via nucleophilic aromatic substitution (DMF solvent, K₂CO₃ as base, 80°C for 12 hours) .
Optimization Tips : - Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. How can researchers ensure purity and structural fidelity during synthesis?
Methodological Answer:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl protons at δ 3.2–3.5 ppm; nitrophenyl aromatic protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 396.08) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group replacement or nitrophenyl positional isomerism) affect biological activity?
Methodological Answer: Comparative studies of analogs reveal:
| Compound Modification | Biological Activity (IC₅₀) | Key Findings |
|---|---|---|
| Propane-1-sulfonyl | Anticancer: 12.3 µM (MCF-7) | Enhanced cytotoxicity due to sulfonyl electron-withdrawing effects . |
| Methane-sulfonyl | Anticancer: 28.7 µM (MCF-7) | Reduced activity suggests alkyl chain length impacts target binding . |
| 3-Nitrophenyl isomer | Antibacterial: MIC = 64 µg/mL (E. coli) | Lower activity vs. 4-nitrophenyl (MIC = 16 µg/mL) due to steric hindrance . |
| Experimental Design : |
- Use structure-activity relationship (SAR) studies with systematic substituent variations.
- Employ molecular docking to predict interactions with biological targets (e.g., EGFR kinase) .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency) be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or impurity artifacts. Strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, 37°C incubation) .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to confirm potency thresholds .
- Mechanistic Studies :
- Flow Cytometry : Assess apoptosis induction in cancer cells (e.g., Annexin V/PI staining) .
- Enzyme Inhibition : Measure target inhibition (e.g., COX-2 IC₅₀ = 0.8 µM) to rule off-target effects .
Q. What are the best practices for evaluating metabolic stability and toxicity in preclinical studies?
Methodological Answer:
- Metabolic Stability :
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS (t₁/₂ = 45 minutes suggests moderate stability) .
- Toxicity Screening :
- MTT Assay : Test cytotoxicity in normal cell lines (e.g., HEK293, IC₅₀ > 50 µM indicates selectivity) .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 µM preferred) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
